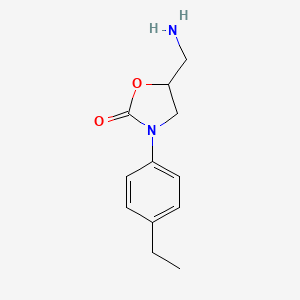
5-(Aminomethyl)-3-(4-ethylphenyl)-1,3-oxazolidin-2-one
Description
5-(Aminomethyl)-3-(4-ethylphenyl)-1,3-oxazolidin-2-one is a synthetic oxazolidinone derivative characterized by a 1,3-oxazolidin-2-one core substituted with an aminomethyl group at position 5 and a 4-ethylphenyl group at position 3.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
5-(aminomethyl)-3-(4-ethylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-2-9-3-5-10(6-4-9)14-8-11(7-13)16-12(14)15/h3-6,11H,2,7-8,13H2,1H3 |
InChI Key |
IHNQNJBJKXPUGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(OC2=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-(4-ethylphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-ethylbenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization with an isocyanate to yield the oxazolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-3-(4-ethylphenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of amino alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
5-(Aminomethyl)-3-(4-ethylphenyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in developing new antibiotics.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3-(4-ethylphenyl)-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinones, which bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This inhibition leads to the bacteriostatic effect, making it effective against various bacterial strains.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
*Hydrochloride salt. †Hydrochloride salt. ‡From antimicrobial study .
Key Observations:
Biological Activity
5-(Aminomethyl)-3-(4-ethylphenyl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticoagulant research. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 220.27 g/mol
- CAS Number : 1082524-53-5
The biological activity of this compound is primarily attributed to its structural similarity to other oxazolidinones, such as linezolid. These compounds inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of functional ribosomes necessary for protein translation. This mechanism is crucial in combating antibiotic-resistant bacterial strains.
Antimicrobial Activity
Research indicates that oxazolidinones exhibit a broad spectrum of antimicrobial activity. In particular, this compound has shown effectiveness against Gram-positive bacteria, including strains resistant to other antibiotics.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Enterococcus faecalis | 8 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
Anticoagulant Properties
In addition to its antimicrobial properties, this compound serves as an intermediate in the synthesis of rivaroxaban, a well-known anticoagulant used for preventing venous thromboembolism. Rivaroxaban functions by inhibiting factor Xa in the coagulation cascade, thus reducing thrombus formation.
Case Study: Rivaroxaban Synthesis
The synthesis pathway involving this compound as an intermediate has been documented in patent literature. This pathway emphasizes the compound's role in producing effective anticoagulants with lower side effects compared to traditional therapies .
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of derivatives of this compound. For instance:
- Chemical Kinetic Resolution : A method was developed for the resolution of β-amino acids using recyclable chiral ligands, which could improve the enantioselectivity of oxazolidinone derivatives .
- Structure-Activity Relationship (SAR) : Investigations into various substitutions on the oxazolidinone ring have revealed that modifications can significantly enhance both antimicrobial and anticoagulant activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


